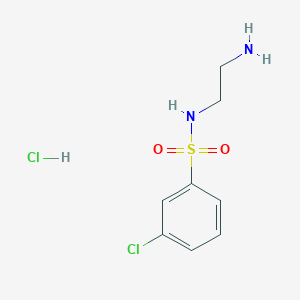
N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride
説明
N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C8H12Cl2N2O2S and its molecular weight is 271.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride, commonly known as a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Sulfonamides, including this compound, primarily exert their effects through the inhibition of carbonic anhydrases (CAs), which are important enzymes in various physiological processes. The inhibition of specific CA isozymes has been linked to anticancer activity and antibacterial properties. For instance, studies have shown that certain sulfonamide derivatives selectively inhibit CA IX over CA II, demonstrating potential for targeted cancer therapies .
Anticancer Activity
Research has indicated that compounds similar to this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involves significant increases in apoptotic markers when treated with these compounds .
Antibacterial Properties
The antibacterial activity of sulfonamides is attributed to their ability to interfere with bacterial growth by inhibiting CAs present in bacteria. This mechanism highlights the dual functionality of these compounds in both cancer treatment and infection control .
Cardiovascular Effects
Sulfonamide derivatives have been studied for their cardiovascular effects. Notably, this compound has shown the capability to alter perfusion pressure and coronary resistance in isolated rat heart models. These effects are believed to be mediated through interactions with calcium channels, suggesting a potential role in managing blood pressure .
Neuropsychiatric Applications
Recent studies have explored the mood-modulating properties of sulfonamide-based ligands. Compounds exhibiting high affinity for serotonin and dopamine receptors have demonstrated significant antidepressant and anxiolytic activities without adversely affecting cognition . Such findings indicate a promising avenue for the development of new treatments for mood disorders.
Research Findings and Case Studies
科学的研究の応用
Pharmaceutical Applications
1.1. Synthesis of Sulfonylurea Hypoglycemic Agents
One of the primary applications of N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride is in the synthesis of sulfonylurea hypoglycemic agents. These agents are crucial for managing type 2 diabetes mellitus (T2DM). The compound serves as an intermediate in the production of several well-known sulfonylureas, such as glipizide, glimepiride, gliquidone, and glibenclamide. These medications work by stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels in diabetic patients .
1.2. Inhibition of Carbonic Anhydrases
This compound has been investigated for its inhibitory effects on human carbonic anhydrases (hCAs), which are enzymes involved in various physiological processes including acid-base balance and respiration. Research indicates that modifications to the compound can enhance selectivity and potency against specific hCA isoforms, making it a candidate for developing antiglaucoma agents .
Research Findings and Case Studies
2.1. Structure-Activity Relationship Studies
Recent studies have focused on the structure-activity relationships (SAR) of sulfonamides, including derivatives of this compound. These studies assess the compound's efficacy as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating Alzheimer's disease. The findings suggest that certain modifications can significantly improve AChE inhibition compared to existing treatments like donepezil .
| Compound | IC50 (μM) |
|---|---|
| Compound 1 | 5.64 ± 0.33 |
| Compound 2 | 7.34 ± 0.31 |
| Compound 3 | 9.24 ± 0.12 |
| Galantamine | 17.10 ± 0.23 |
| Donepezil | 0.006 ± 0.001 |
2.2. Pain Management Applications
The compound has also been explored for its potential use in pain management therapies due to its ability to inhibit sodium channels implicated in pain signaling pathways (e.g., Nav1.7). This suggests that this compound could be beneficial in treating various pain conditions, including neuropathic and inflammatory pain .
特性
IUPAC Name |
N-(2-aminoethyl)-3-chlorobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S.ClH/c9-7-2-1-3-8(6-7)14(12,13)11-5-4-10;/h1-3,6,11H,4-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRJQGNJUUSNLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















